Ethyl 4-(4-methoxyphenoxy)but-2-enoate
Description
Ethyl 4-(4-methoxyphenoxy)but-2-enoate is an α,β-unsaturated ester characterized by a conjugated double bond (C2–C3) and a 4-methoxyphenoxy substituent at the C4 position. This compound is a key intermediate in organic synthesis, particularly in the preparation of bioactive molecules and heterocycles. Its unsaturated ester moiety enables participation in Michael additions, Diels-Alder reactions, and catalytic cross-couplings .
Properties
CAS No. |
544455-38-1 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
ethyl 4-(4-methoxyphenoxy)but-2-enoate |
InChI |
InChI=1S/C13H16O4/c1-3-16-13(14)5-4-10-17-12-8-6-11(15-2)7-9-12/h4-9H,3,10H2,1-2H3 |
InChI Key |
FPYHBTYIASGSRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCOC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-methoxyphenoxy)but-2-enoate can be synthesized through the reaction of ethyl (2E)-4-bromo-3-alkoxybut-2-enoates with phenols or naphthols in the presence of potassium carbonate and acetone . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methoxyphenoxy)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenoxybutenoates.
Scientific Research Applications
Ethyl 4-(4-methoxyphenoxy)but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(4-methoxyphenoxy)but-2-enoate involves its interaction with various molecular targets. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The butenoate moiety can undergo chemical transformations, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Aromatic Ring
Halogenated Derivatives
- Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate (CAS 478064-33-4, ): Structure: Bromo and formyl groups at C4 and C2 of the methoxyphenoxy ring. Impact: The electron-withdrawing bromo and formyl groups increase electrophilicity at the ester carbonyl, enhancing reactivity in nucleophilic substitutions. Molecular weight (343.17 g/mol) is higher than the target compound due to bromine. Applications: Likely used in Suzuki-Miyaura couplings or as a precursor for pharmacophores.
- Ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)but-2-enoate (CAS 424828-18-2, ): Structure: Two bromo substituents and a formyl group. Impact: Increased steric hindrance and reduced solubility in nonpolar solvents compared to the target compound.
Amino-Substituted Derivatives
- (E)-Ethyl 4-(2-Bromophenyl)-4-(phenylamino)but-2-enoate (): Structure: Phenylamino and bromophenyl substituents. Impact: The amino group enables hydrogen bonding, improving solubility in polar solvents. ¹H NMR shows a characteristic doublet at δ 7.60 (J = 8.1 Hz) for the bromophenyl protons .
Heterocyclic Derivatives
- Ethyl 4-(4-methoxyphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (): Structure: Pyrazolopyridine core with methoxyphenoxy and methyl groups. Impact: The heterocyclic system enhances π-π stacking interactions, making it suitable for kinase inhibition studies.
Variations in the Ester Group
- Methyl 2-((4-methoxyphenyl)(methyl)amino)but-2-enoate (): Structure: Methyl ester instead of ethyl and an N-methylamino substituent.
Saturated vs. Unsaturated Analogues
- Ethyl 4-(4-methoxyphenyl)butanoate (): Structure: Saturated butanoate chain. Impact: Lacks the conjugated double bond, rendering it inactive in cycloaddition reactions. Synthesized via Pd/C-catalyzed hydrogenation of the α,β-unsaturated precursor .
Physicochemical and Spectral Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
